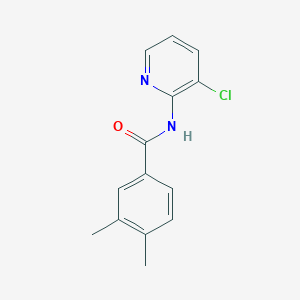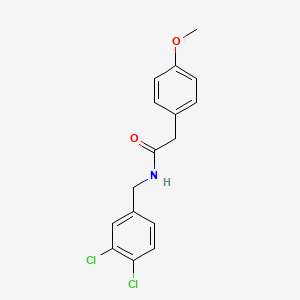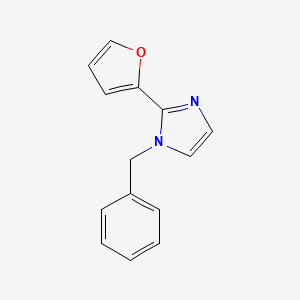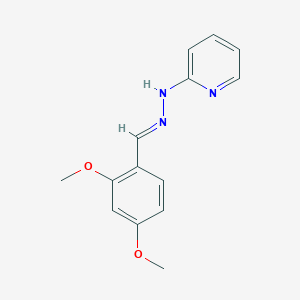![molecular formula C19H19ClN2O B5714718 N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)
N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly referred to as CQ, and it belongs to a class of compounds known as quinoline derivatives. CQ has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Mecanismo De Acción
The mechanism of action of CQ is not fully understood, but it is thought to involve the inhibition of various signaling pathways. CQ has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. CQ has also been shown to inhibit the Akt pathway, which is involved in cell survival and proliferation. Additionally, CQ has been found to inhibit the mTOR pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and physiological effects:
CQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. CQ has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, CQ has been found to inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CQ in lab experiments is its broad range of biological activities. CQ has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects, making it a versatile compound for studying various biological processes. However, one limitation of using CQ in lab experiments is its potential toxicity. CQ has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CQ. One area of research is the development of CQ analogs with improved therapeutic properties. Another area of research is the investigation of the effects of CQ on the gut microbiome. Additionally, the potential use of CQ as a treatment for inflammatory bowel disease and other inflammatory disorders is an area of active research. Finally, the role of CQ in the regulation of autophagy and its potential use in the treatment of neurodegenerative diseases is an area of growing interest.
Conclusion:
In conclusion, N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine is a chemical compound that has been extensively studied for its potential therapeutic applications. Its broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects, make it a versatile compound for studying various biological processes. While there are limitations to its use in lab experiments, the potential for the development of CQ analogs with improved therapeutic properties and the investigation of its effects on the gut microbiome and in the treatment of inflammatory disorders make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of CQ involves the condensation of 3-chloroacetophenone and 8-methoxy-4-methyl-2-quinolinecarboxaldehyde in the presence of sodium hydroxide. The resulting product is then reduced with sodium borohydride to yield CQ. This method has been optimized to produce high yields of pure CQ.
Aplicaciones Científicas De Investigación
CQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CQ has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, CQ has been found to have anti-microbial effects against a range of bacteria and fungi.
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-13-11-18(21-10-9-14-5-3-6-15(20)12-14)22-19-16(13)7-4-8-17(19)23-2/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDHHOWTHOMYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)


![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)

![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)

![N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5714696.png)



![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)